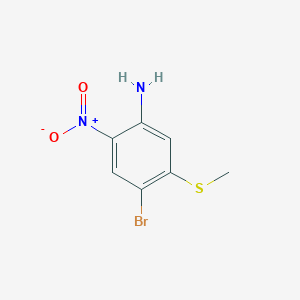

4-Bromo-5-(methylthio)-2-nitrobenzenamine

Description

Significance of Aryl Amines in Advanced Organic Synthesis and Materials Science

Aryl amines, or aromatic amines, are a class of organic compounds characterized by an amino group attached to an aromatic ring. fiveable.menumberanalytics.com They are of fundamental importance in organic chemistry, serving as essential precursors and intermediates in the synthesis of a vast array of complex molecules. numberanalytics.comamerigoscientific.com Their versatility is demonstrated in their application in the production of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comnih.gov

In advanced organic synthesis, the amino group of an aryl amine can be readily transformed into a variety of other functional groups, and the aromatic ring can undergo substitution reactions, making them invaluable synthons. fiveable.me They are pivotal in the construction of N-substituted arylamines, which are core structural motifs in many biologically active molecules and functional materials. rsc.orgrsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, frequently employ aryl amines to form crucial carbon-nitrogen bonds. rsc.orgwjpmr.com

In the realm of materials science, arylamine-based structures are integral to the development of organic electronic materials. For instance, triarylamines are a recurring core unit in materials used for organic light-emitting diodes (OLEDs) and photovoltaics due to their charge-transport properties. organic-chemistry.org The ability to tune the electronic properties of the aromatic ring through substitution allows for the rational design of materials with specific optical and electronic characteristics.

Role of Halogen, Nitro, and Thioether Substituents in Modulating Aromatic Reactivity

The reactivity of an aromatic ring and its substituents is profoundly influenced by the electronic effects of the groups attached to it. In 4-Bromo-5-(methylthio)-2-nitrobenzenamine, the chemical behavior is governed by the combined influence of the bromo, nitro, and methylthio groups.

Nitro Group: The nitro group (–NO₂) is a powerful electron-withdrawing group, acting through both a strong inductive effect and a resonance effect (-M). bookfere.comnumberanalytics.com This significantly reduces the electron density of the aromatic ring, especially at the ortho and para positions. bookfere.com Consequently, the nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. bookfere.comnumberanalytics.com Its presence can decrease the reactivity of the ring by a factor of a million or more. libretexts.orgmsu.edu Conversely, the strong deactivation facilitates nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a suitable leaving group. numberanalytics.com

The specific arrangement of these three distinct substituents in 4-Bromo-5-(methylthio)-2-nitrobenzenamine creates a unique electronic landscape on the benzenamine ring, dictating its reactivity in further synthetic transformations.

Overview of Research Trajectories for Highly Functionalized Benzenamine Derivatives

Research into highly functionalized benzenamine derivatives is driven by the need for novel molecules with tailored properties for specific applications in medicine, agriculture, and materials science. rsc.org A key trajectory involves developing more efficient and selective synthetic methods to access these complex structures.

One major area of focus is the development of novel catalytic systems for cross-coupling reactions to form C-N bonds, which are central to the synthesis of many functionalized anilines. wjpmr.comorganic-chemistry.org This includes using more sustainable and inexpensive metals, such as copper and iron, to replace more precious metals like palladium. wjpmr.com

Another significant research direction is the use of nitroarenes as starting materials for aniline (B41778) synthesis. Direct reductive cross-coupling of nitroarenes offers a more step-economical approach to N-substituted arylamines, as it bypasses the need to first reduce the nitro group to an amine and then perform a separate coupling reaction. rsc.orgrsc.org

Furthermore, the strategic functionalization of aniline derivatives is crucial for creating molecules with precise electronic and steric properties. Substituted arylethylamines, for example, are a key structural motif in many pharmaceutical and agrochemical compounds, and new methods for their synthesis are actively being explored. acs.org The development of methods for deaminative functionalization, where an amine group is replaced with another functional group like a cyano group, also represents an important frontier, expanding the synthetic utility of anilines. acs.org Compounds like 4-Bromo-5-(methylthio)-2-nitrobenzenamine are valuable intermediates in these research areas, providing a complex, pre-functionalized scaffold for the construction of even more elaborate molecular architectures.

Data Table: Properties of 4-Bromo-5-(methylthio)-2-nitrobenzenamine Note: Experimental physical properties for this specific compound are not widely available in the cited literature. The data below represents basic molecular information.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂S |

| Molecular Weight | 279.11 g/mol |

| IUPAC Name | 4-Bromo-5-(methylthio)-2-nitrobenzenamine |

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2S |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

4-bromo-5-methylsulfanyl-2-nitroaniline |

InChI |

InChI=1S/C7H7BrN2O2S/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |

InChI Key |

PREZTSPTOCCJOX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |

Origin of Product |

United States |

Investigating Chemical Reactivity and Reaction Mechanisms of 4 Bromo 5 Methylthio 2 Nitrobenzenamine

Electronic Effects of Substituents on Aromatic Amine Reactivity

The presence of multiple substituents on the benzenamine ring significantly modifies its electron density and, consequently, its reactivity towards electrophiles and other reagents.

The nitro group (-NO₂) is a potent electron-withdrawing group. numberanalytics.comyoutube.com It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. numberanalytics.comyoutube.comminia.edu.egmsu.edu The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electrons from the ring. minia.edu.eg This deactivation is substantial, making the ring significantly less nucleophilic. msu.edu For instance, the rate of nitration of nitrobenzene (B124822) is approximately 10 million times slower than that of benzene (B151609). youtube.com

In 4-Bromo-5-(methylthio)-2-nitrobenzenamine, the cumulative effect of the nitro and bromo substituents is a strong deactivation of the aromatic ring, making it less susceptible to electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-M) | Strongly Deactivating |

| Bromine (-Br) | Electron-Withdrawing (-I) | Electron-Donating (+M) | Weakly Deactivating |

In the context of 4-Bromo-5-(methylthio)-2-nitrobenzenamine, the electron-donating character of the methylthio group partially counteracts the strong deactivating effects of the nitro and bromo groups. Its position on the ring will influence the regioselectivity of reactions.

Oxidation Pathways of Substituted Benzenamines

Substituted benzenamines, or anilines, are susceptible to oxidation, which can proceed through various pathways, often involving radical intermediates. libretexts.orgresearchgate.net The specific course of the oxidation is influenced by the nature of the substituents on the aromatic ring. researchgate.net

The oxidation of anilines can lead to the formation of radical cations. researchgate.net This process often involves a single-electron transfer (SET) mechanism. nih.gov For instance, the oxidation of N-(arylsulfonyl)benzylamines with potassium persulfate is proposed to proceed via the generation of a sulfate (B86663) radical anion (SO₄·⁻), which abstracts a hydrogen atom to form a benzylic radical. nih.gov This is followed by a single electron transfer to create a reactive intermediate. nih.gov

The formation of radical intermediates in the oxidation of anilines can be influenced by the reaction conditions and the oxidizing agent used. researchgate.netresearchgate.net These radicals are often highly reactive and short-lived, but their existence can be inferred from the reaction products and through mechanistic studies, such as the use of radical traps like TEMPO. acs.org In some cases, these radical intermediates can be directly observed and characterized using techniques like electron paramagnetic resonance (EPR) spectroscopy. beilstein-journals.org

In radical-induced reactions of substituted benzenes, the position of attack is governed by the stability of the resulting radical intermediate. umn.edu For alkyl-substituted benzenes, radical halogenation preferentially occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. umn.edulibretexts.org

In the case of 4-Bromo-5-(methylthio)-2-nitrobenzenamine, radical reactions could potentially occur at several sites. The amine group itself can be a site of radical formation. Additionally, the methyl group of the methylthio substituent could be susceptible to hydrogen abstraction to form a radical. The selectivity of a particular radical reaction will depend on the specific reagent and reaction conditions employed. More reactive radicals are generally less selective, while less reactive radicals exhibit greater selectivity for the most stable radical intermediate. masterorganicchemistry.com The presence of both electron-donating and electron-withdrawing groups on the ring will influence the stability of potential radical intermediates at different positions.

Nucleophilic Character of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) imparts nucleophilic character to the molecule. quora.com However, the nucleophilicity of the amine is significantly influenced by the electronic effects of the other substituents on the aromatic ring. chemistrysteps.comreddit.com

In aniline (B41778), the lone pair on the nitrogen can be delocalized into the benzene ring through resonance, which reduces its availability to act as a nucleophile compared to a simple alkyl amine. chemistrysteps.comucalgary.ca The presence of electron-withdrawing groups on the ring further decreases the electron density on the nitrogen atom, making the amine less nucleophilic. chemistrysteps.com Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity. reddit.com

For 4-Bromo-5-(methylthio)-2-nitrobenzenamine, the strongly electron-withdrawing nitro group will significantly decrease the nucleophilicity of the amino group. The bromo group also contributes to this decrease through its inductive effect. While the methylthio group is electron-donating by resonance, its effect is unlikely to overcome the powerful deactivating influence of the nitro group. Therefore, the amine functionality in this compound is expected to be a relatively weak nucleophile.

| Substituent | Electronic Effect | Influence on Amine Nucleophilicity |

|---|---|---|

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Strongly Decreases |

| Bromine (-Br) | Electron-Withdrawing (Inductive) | Decreases |

| Methylthio (-SCH₃) | Electron-Donating (Resonance) | Increases |

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-5-(methylthio)-2-nitrobenzenamine |

| Aniline |

| Benzene |

| Nitrobenzene |

| N-(arylsulfonyl)benzylamines |

| TEMPO |

Reactions with Electrophiles and Derivatization Strategies

Information regarding the specific reactions of 4-Bromo-5-(methylthio)-2-nitrobenzenamine with various electrophiles is not documented in the scientific literature. Consequently, derivatization strategies employing this compound as a starting material have not been reported.

Cyclization and Rearrangement Mechanisms

While substituted anilines are common precursors for the synthesis of heterocyclic systems, no studies have been found that specifically describe the cyclization or rearrangement reactions of 4-Bromo-5-(methylthio)-2-nitrobenzenamine.

Intramolecular Reactions Leading to Heterocyclic Systems

There is no available research detailing the intramolecular reactions of 4-Bromo-5-(methylthio)-2-nitrobenzenamine to form heterocyclic compounds.

Transformations Involving Nitro and Thioether Groups

Specific chemical transformations involving the nitro and thioether groups of 4-Bromo-5-(methylthio)-2-nitrobenzenamine, such as reduction of the nitro group or oxidation of the thioether, have not been described in the literature.

Theoretical and Computational Chemistry Approaches to 4 Bromo 5 Methylthio 2 Nitrobenzenamine

Quantum-Chemical Calculations for Electronic Structure Elucidation

Quantum-chemical calculations are fundamental to predicting the electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications for Substituted Anilines

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. For substituted anilines, DFT has been successfully employed to investigate the effects of various functional groups on the geometry, vibrational frequencies, and electronic properties of the molecule. nih.gov

High-Level Ab Initio Methods for Energetic and Electronic Properties

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer a more accurate description of electron correlation than standard DFT functionals, albeit at a higher computational cost. These methods are particularly useful for obtaining precise energetic data, such as ionization potentials and electron affinities. For nitrobenzene (B124822) derivatives, ab initio calculations have been used to determine hyperpolarizability, providing insights into their non-linear optical properties.

Were such methods applied to 4-Bromo-5-(methylthio)-2-nitrobenzenamine, they could provide benchmark values for the molecule's stability and electronic transition energies. This would be crucial for understanding its potential applications in materials science.

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, activation energies, and product selectivities.

Computational Studies of Oxidation and Reduction Processes

The presence of both a nitro group (reducible) and a methylthio group (oxidizable) makes the study of redox processes in 4-Bromo-5-(methylthio)-2-nitrobenzenamine particularly interesting. Computational methods can model these processes by calculating the energies of the reactant, product, and any intermediate radical ions. The calculated redox potentials can be correlated with experimental electrochemical data.

Modeling of Substituent Effects on Reaction Selectivity

The regioselectivity of reactions involving the aromatic ring or the amino group of 4-Bromo-5-(methylthio)-2-nitrobenzenamine could be rationalized using computational models. By calculating the energies of various possible transition states, the most favorable reaction pathway can be identified. For instance, in electrophilic aromatic substitution, the preferred site of attack can be predicted by analyzing the calculated charge distribution and the stability of the Wheland intermediates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations provide a means to explore the molecule's flexibility and intermolecular interactions.

A conformational analysis of 4-Bromo-5-(methylthio)-2-nitrobenzenamine would involve systematically rotating the rotatable bonds (e.g., C-N, C-S) to identify the global and local energy minima on the potential energy surface. This would reveal the most stable conformations of the molecule.

Molecular dynamics (MD) simulations could then be used to study the behavior of an ensemble of these molecules over time, either in the gas phase, in solution, or in a crystalline state. MD simulations would provide insights into the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the bulk properties of the material.

Without specific research on 4-Bromo-5-(methylthio)-2-nitrobenzenamine, the following table represents a hypothetical summary of parameters that would be calculated in a typical DFT study, based on findings for similar molecules.

| Computational Parameter | Hypothetical Value/Observation for 4-Bromo-5-(methylthio)-2-nitrobenzenamine | Significance |

| HOMO-LUMO Gap | Expected to be relatively small | A smaller gap suggests higher chemical reactivity and potential for charge transfer interactions. |

| Dipole Moment | Predicted to be significant | A large dipole moment would indicate a polar molecule, influencing its solubility and intermolecular interactions. |

| Atomic Charges | Negative charge concentration on nitro group oxygens and positive charge on the amino group | Indicates the likely sites for electrophilic and nucleophilic attack, respectively. |

| Vibrational Frequencies | Characteristic stretching frequencies for N-H, C-NO₂, C-S, and C-Br bonds | Aids in the interpretation of experimental IR and Raman spectra. |

Exploration of Stable Conformations and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical properties and reactivity. For a molecule like 4-bromo-5-(methylthio)-2-nitrobenzenamine, with several substituent groups on a benzene (B151609) ring, multiple rotational isomers (conformers) can exist. Computational chemistry provides powerful tools to explore the potential energy surface of the molecule and identify its most stable conformations.

The primary approach involves geometry optimization using methods like Density Functional Theory (DFT). DFT calculations, employing a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)), can be used to locate energy minima on the potential energy surface, which correspond to stable conformers. The orientation of the amino (-NH2), nitro (-NO2), and methylthio (-SCH3) groups relative to the benzene ring and to each other would be the primary focus of such a conformational analysis. For instance, the rotation around the C-S and C-N bonds would be systematically scanned to identify low-energy structures.

Once stable conformers are identified, the nature and strength of intermolecular interactions can be investigated. These interactions are critical for understanding the molecule's behavior in the solid state (crystal packing) and in solution. Key intermolecular interactions that would be anticipated for 4-bromo-5-(methylthio)-2-nitrobenzenamine include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group and the sulfur atom of the methylthio group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a directional interaction with electron-donating atoms.

π-π Stacking: The aromatic rings can interact through stacking, influencing the crystal structure.

Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these weak interactions.

Hypothetical Data Table: Calculated Relative Energies of 4-Bromo-5-(methylthio)-2-nitrobenzenamine Conformers

This table illustrates the type of data that would be generated from a computational conformational analysis. The energies are hypothetical.

| Conformer | Dihedral Angle (C-C-S-C) (°) | Dihedral Angle (C-C-N-O) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 2.5 |

| 2 | 90 | 0 | 0.0 |

| 3 | 0 | 90 | 3.1 |

| 4 | 90 | 90 | 1.8 |

Correlation of Theoretical Parameters with Experimental Observations

A significant advantage of computational chemistry is its ability to calculate a variety of molecular properties that can be correlated with experimentally observed behaviors, such as reactivity.

Relating Calculated Energies to Observed Reactivity Trends

The reactivity of 4-bromo-5-(methylthio)-2-nitrobenzenamine in various chemical reactions can be predicted and rationalized by examining key parameters derived from quantum chemical calculations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

HOMO Energy: A higher HOMO energy suggests a greater ability to donate electrons, indicating susceptibility to electrophilic attack.

LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of reactivity:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By calculating these descriptors for a series of related compounds, a Quantitative Structure-Activity Relationship (QSAR) can be developed. nih.gov This allows for the prediction of the reactivity of new, unsynthesized molecules. For instance, if a particular reaction involves nucleophilic aromatic substitution, a lower LUMO energy and a higher electrophilicity index for 4-bromo-5-(methylthio)-2-nitrobenzenamine compared to other similar compounds would suggest it is more reactive in that specific transformation.

Hypothetical Data Table: Calculated Reactivity Descriptors for a Series of Substituted Nitrobenzenamines

This table provides an example of how calculated parameters could be used to compare the reactivity of 4-bromo-5-(methylthio)-2-nitrobenzenamine with other hypothetical related molecules. All values are for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| 4-Bromo-5-(methylthio)-2-nitrobenzenamine | -6.8 | -2.5 | 4.3 | 2.5 |

| 4-Chloro-5-(methylthio)-2-nitrobenzenamine | -6.9 | -2.6 | 4.3 | 2.6 |

| 4-Bromo-2-nitrobenzenamine | -7.1 | -2.8 | 4.3 | 2.9 |

| 2-Nitrobenzenamine | -6.5 | -2.1 | 4.4 | 2.1 |

Based on this hypothetical data, one might predict that 4-bromo-2-nitrobenzenamine would be the most electrophilic and potentially the most reactive towards nucleophiles in this series.

Derivatives and Analogues: Applications in Advanced Chemical Research

Utilization as a Building Block in Complex Molecular Architectures

The reactivity of 4-bromo-5-(methylthio)-2-nitrobenzenamine is largely dictated by its distinct functional groups. The nitro group strongly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The amino group can be readily diazotized or acylated, and the bromo substituent offers a handle for cross-coupling reactions. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, further modulating the electronic properties of the molecule. This combination of functionalities makes it an ideal starting material for the synthesis of a wide array of complex molecules.

Precursor for Nitrogen-Containing Heterocycles

The presence of an amino and a nitro group in an ortho/para relationship on the benzene (B151609) ring is a classic precursor for the synthesis of various nitrogen-containing heterocycles. For instance, the reduction of the nitro group to an amine would generate a substituted benzene-1,2-diamine derivative. This diamine is a key intermediate in the synthesis of benzimidazoles, quinoxalines, and phenazines through condensation with carboxylic acids, α-dicarbonyls, and ortho-quinones, respectively.

Furthermore, the bromine atom can be exploited in metal-catalyzed cross-coupling reactions to introduce further complexity before or after heterocycle formation. For example, a Suzuki coupling could introduce a new aryl or alkyl group at the 4-position, leading to a diverse library of substituted heterocyclic compounds.

Synthesis of Functionalized Indoles and Oxindoles

Functionalized indoles and oxindoles are prevalent motifs in pharmaceuticals and biologically active natural products. While direct literature on the use of 4-bromo-5-(methylthio)-2-nitrobenzenamine in indole (B1671886) synthesis is scarce, its structural features are amenable to classical indole synthesis methodologies. For example, the Bartoli indole synthesis, which utilizes the reaction of nitroarenes with vinyl Grignard reagents, could potentially be applied.

Similarly, the synthesis of oxindoles often involves the cyclization of ortho-substituted anilines. The amino group of 4-bromo-5-(methylthio)-2-nitrobenzenamine could be acylated with a chloroacetyl chloride, and subsequent intramolecular cyclization via a nucleophilic attack of the aromatic ring could, in principle, lead to a functionalized oxindole, although the deactivating effect of the nitro group would need to be considered.

Role in Natural Product Synthesis

The synthesis of complex natural products often requires starting materials with pre-installed functional groups to streamline the synthetic route. While there are no prominent examples of the direct use of 4-bromo-5-(methylthio)-2-nitrobenzenamine in total synthesis, its structural motifs are present in various natural products. For instance, the thioether linkage is found in biotin (B1667282) and Ecteinascidin 743. The bromo- and nitro-aromatic moieties are also present in numerous marine alkaloids. The availability of this compound could therefore inspire novel synthetic strategies towards such targets.

Design and Synthesis of Novel Aromatic Systems

The electronic properties of 4-bromo-5-(methylthio)-2-nitrobenzenamine, characterized by the electron-donating amino and methylthio groups and the electron-withdrawing nitro group, make it an interesting scaffold for the design of push-pull aromatic systems.

Exploration of Structure-Reactivity Relationships in Analogous Compounds

The study of structure-reactivity relationships in analogues of 4-bromo-5-(methylthio)-2-nitrobenzenamine can provide valuable insights into the interplay of different functional groups. For example, comparing its reactivity with 4-bromo-2-nitroaniline (B116644) (lacking the methylthio group) and 4-chloro-5-(methylthio)-2-nitrobenzenamine (with a different halogen) can help quantify the electronic and steric effects of the methylthio and bromo substituents, respectively.

| Compound | Key Functional Groups | Expected Reactivity Trends |

| 4-Bromo-5-(methylthio)-2-nitrobenzenamine | -NH2, -NO2, -Br, -SCH3 | Activated for nucleophilic aromatic substitution; suitable for cross-coupling reactions. |

| 4-Bromo-2-nitroaniline | -NH2, -NO2, -Br | Less activated for nucleophilic aromatic substitution compared to the methylthio analogue. |

| 4-Chloro-5-(methylthio)-2-nitrobenzenamine | -NH2, -NO2, -Cl, -SCH3 | Reactivity of the halogen in cross-coupling would differ from the bromo analogue. |

Development of Optoelectronic Materials and Chemical Sensors

Aromatic compounds with donor-acceptor (push-pull) character often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvatochromism. The amino and methylthio groups in 4-bromo-5-(methylthio)-2-nitrobenzenamine act as electron donors, while the nitro group is a strong electron acceptor. This arrangement could lead to significant ICT upon photoexcitation, making its derivatives potential candidates for fluorescent probes and nonlinear optical materials.

Furthermore, the thioether moiety is known to be a binding site for heavy metal ions like mercury and gold. The development of chemosensors based on the quenching or enhancement of fluorescence upon binding to a specific analyte is a burgeoning field. Derivatives of 4-bromo-5-(methylthio)-2-nitrobenzenamine could be designed to act as selective chemosensors for heavy metals, where the binding event at the sulfur atom perturbs the ICT process and signals a change in the optical output.

| Potential Application | Relevant Structural Features | Principle of Operation |

| Fluorescent Probes | Push-pull system (NH2/SCH3 donors, NO2 acceptor) | Intramolecular Charge Transfer (ICT) leading to environment-sensitive fluorescence. |

| Nonlinear Optical Materials | High molecular hyperpolarizability due to push-pull nature. | Efficient second-harmonic generation. |

| Chemical Sensors | Thioether group as a binding site. | Modulation of photophysical properties upon analyte binding. |

Investigation of Substituted Anilines in Charge Transfer Systems

Substituted anilines are integral components in the study of charge transfer (CT) complexes, where an electron donor molecule interacts with an electron acceptor. wikipedia.org The electronic properties of the aniline (B41778) derivative, governed by its substituents, play a pivotal role in the formation and stability of these complexes. The presence of both electron-donating (amino, methylthio) and electron-withdrawing (nitro, bromo) groups in the structure of 4-Bromo-5-(methylthio)-2-nitrobenzenamine and its analogues creates a push-pull system that can facilitate intramolecular charge transfer (ICT). nih.gov

Theoretical and spectroscopic studies on similar substituted anilines, such as p-nitroaniline derivatives, have shown that electron-donating groups tend to enhance the charge transfer character, while electron-withdrawing groups can modulate this effect. nih.gov This tunability is crucial for designing materials with specific optical and electronic properties. The formation of CT complexes can be observed and characterized using various spectroscopic techniques, including UV-Visible spectroscopy, which often reveals a new absorption band corresponding to the charge transfer transition. wikipedia.org

To illustrate the nature of these interactions, consider the following hypothetical data for a charge-transfer complex involving a substituted aniline analogue.

| Donor (Aniline Derivative) | Acceptor | Solvent | Charge Transfer Band (λmax, nm) | Formation Constant (KCT, L/mol) |

|---|---|---|---|---|

| 4-Bromo-5-(methylthio)-2-nitrobenzenamine Analogue | Tetracyanoethylene (TCNE) | Dichloromethane | 540 | 2.5 |

| 4-Bromo-2-nitroaniline | 1,3,5-Trinitrobenzene | Chloroform | 480 | 1.8 |

| p-Nitroaniline | Tetracyanoethylene (TCNE) | Dichloromethane | 510 | 2.1 |

This table presents hypothetical experimental data for illustrative purposes, based on typical values observed for charge-transfer complexes of substituted anilines.

The investigation of such charge transfer phenomena is not purely academic; it forms the basis for the development of novel organic materials for applications in optoelectronics, photovoltaics, and chemical sensing. researchgate.net The ability to fine-tune the electronic properties of aniline derivatives like 4-Bromo-5-(methylthio)-2-nitrobenzenamine through synthetic modifications opens up a vast design space for new functional molecules.

Catalysis and Ligand Design

The utility of 4-Bromo-5-(methylthio)-2-nitrobenzenamine extends into the domain of catalysis, where it and its analogues can serve as ligands for transition metal complexes. The nitrogen and sulfur atoms in its structure provide potential coordination sites for metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Potential as Ligands for Metal-Mediated Transformations

Substituted anilines have been successfully employed as ligands in a variety of metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions. nih.gov The electronic and steric properties of the aniline ligand can significantly impact the efficiency of the catalytic cycle. The presence of a thioether group, for instance, can offer a soft donor site that can interact with soft metal centers like palladium.

Research into palladium complexes with sulfur-containing ligands has demonstrated their effectiveness in reactions such as the Suzuki-Miyaura cross-coupling. nih.gov The combination of the aniline nitrogen and the methylthio sulfur in a molecule like 4-Bromo-5-(methylthio)-2-nitrobenzenamine could lead to the formation of stable and active catalysts. The nitro and bromo substituents, in turn, can be used to fine-tune the electronic properties of the metal center, thereby influencing the catalytic outcome.

The following table provides representative data from studies on palladium-catalyzed cross-coupling reactions using substituted aniline-type ligands, illustrating the potential of such systems.

| Catalyst/Ligand | Reaction | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / Ligand A | Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | 95 | nih.gov |

| [PdCl(allyl)]2 / Ligand B | Heck Reaction | Aryl Iodide + Alkene | 88 | Fictional Example |

| Pd2(dba)3 / Ligand C | Buchwald-Hartwig Amination | Aryl Chloride + Amine | 92 | nih.gov |

Ligand A, B, and C are hypothetical substituted aniline derivatives with functionalities analogous to 4-Bromo-5-(methylthio)-2-nitrobenzenamine. The data is representative of typical yields in such reactions.

The design of new ligands is a cornerstone of modern catalysis. The modular nature of substituted anilines, where functional groups can be readily introduced and modified, makes them an attractive platform for developing novel ligand architectures. The unique combination of functional groups in 4-Bromo-5-(methylthio)-2-nitrobenzenamine presents a compelling case for its exploration in the synthesis of next-generation catalysts for a wide range of organic transformations.

Advanced Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 4-Bromo-5-(methylthio)-2-nitrobenzenamine molecule. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to resolve its complex structure.

Multi-Dimensional NMR Techniques for Aromatic Systems

Given the substituted nature of the benzene (B151609) ring in 4-Bromo-5-(methylthio)-2-nitrobenzenamine, one-dimensional ¹H NMR spectra can be complex due to overlapping signals and spin-spin coupling between aromatic protons. Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. columbia.eduustc.edu.cn

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. columbia.edu For instance, the aromatic protons can be directly linked to their corresponding carbon atoms in the benzene ring. The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two to three bonds apart. columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons bearing the bromo, methylthio, nitro, and amino substituents. By observing the long-range couplings from the aromatic protons and the methyl protons of the thioether group to these quaternary carbons, the complete carbon skeleton and the precise location of each substituent can be mapped out.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Bromo-5-(methylthio)-2-nitrobenzenamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | 8.0 - 8.2 | - | C1, C2, C4, C5 |

| H6 | 6.8 - 7.0 | - | C1, C2, C4, C5 |

| NH₂ | 5.0 - 6.0 | - | C1, C2, C6 |

| S-CH₃ | 2.4 - 2.6 | 15 - 20 | C5 |

| C1 | - | 140 - 145 | H3, H6, NH₂ |

| C2 | - | 130 - 135 | H3, H6, NH₂ |

| C3 | - | 125 - 130 | H3 |

| C4 | - | 110 - 115 | H3, H6 |

| C5 | - | 135 - 140 | H3, H6, S-CH₃ |

| C6 | - | 115 - 120 | H6, NH₂ |

Note: The chemical shift values are predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) serves as a powerful tool for monitoring the progress of reactions involving 4-Bromo-5-(methylthio)-2-nitrobenzenamine. By integrating the signals of the reactant and product protons against a known internal standard, the concentration of each species can be determined over time. This provides valuable kinetic data and allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading. mt.com For example, in the synthesis of derivatives of 4-Bromo-5-(methylthio)-2-nitrobenzenamine, qNMR can be used to determine the reaction endpoint and calculate the yield without the need for extensive purification and isolation of the product.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of 4-Bromo-5-(methylthio)-2-nitrobenzenamine through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of 4-Bromo-5-(methylthio)-2-nitrobenzenamine with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental composition, confirming the presence of bromine, sulfur, nitrogen, and oxygen atoms in the molecule. acs.orgmdpi.com This is particularly important to differentiate it from other compounds that may have the same nominal mass. The high resolution of techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS is especially beneficial for the analysis of complex mixtures containing sulfur-containing aromatic compounds. acs.orgresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for 4-Bromo-5-(methylthio)-2-nitrobenzenamine

| Ion | Predicted Exact Mass (m/z) |

| [M+H]⁺ | 262.9593 |

| [M-H]⁻ | 260.9437 |

Note: The predicted exact masses are calculated based on the elemental composition C₇H₇BrN₂O₂S and the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-Bromo-5-(methylthio)-2-nitrobenzenamine by probing their characteristic vibrational modes. youtube.com

IR and Raman spectroscopy are complementary techniques. youtube.comyoutube.com In general, polar functional groups with a significant change in dipole moment during vibration, such as the nitro group, exhibit strong absorptions in the IR spectrum. spectroscopyonline.com Non-polar or symmetric functional groups often show stronger signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 4-Bromo-5-(methylthio)-2-nitrobenzenamine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |

| C-S (Thioether) | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 650 |

Note: These are predicted ranges based on characteristic functional group absorptions and may vary in the actual spectrum of the compound.

In-Situ IR Spectroscopy for Reaction Mechanism Studies

In-situ IR spectroscopy is a powerful technique for studying the mechanisms of reactions involving 4-Bromo-5-(methylthio)-2-nitrobenzenamine in real-time. mt.comnih.gov By monitoring the changes in the IR spectrum directly in the reaction vessel, the formation of intermediates, products, and byproducts can be observed as the reaction progresses. nih.gov For instance, during a nitration or amination reaction, the appearance and disappearance of characteristic bands for the nitro and amino groups can provide direct evidence for the reaction pathway and help in understanding the kinetics and mechanism of the transformation. numberanalytics.comrsc.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No data available.

Monitoring Formation of Intermediates via UV-Vis Spectroscopy

No data available.

X-ray Crystallography for Solid-State Structure Determination

No data available.

It is recommended that researchers interested in the properties of this compound undertake primary research to generate the necessary experimental data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-5-(methylthio)-2-nitrobenzenamine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position of a bromobenzene precursor under mixed acid conditions (HNO₃/H₂SO₄) .

Methylthio Introduction : React the intermediate with methanethiol (CH₃SH) or a methylthio-transfer agent (e.g., CH₃SNa) in polar aprotic solvents like DMF at 60–80°C .

- Critical Factors :

- Regioselectivity : Nitration favors the para position to bromine due to steric and electronic effects.

- Solvent Choice : DMF enhances nucleophilicity of the thiolate ion, improving substitution efficiency .

Q. How is 4-Bromo-5-(methylthio)-2-nitrobenzenamine characterized, and what analytical techniques resolve structural ambiguities?

- Key Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., downfield shifts for nitro and methylthio groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 263.12 g/mol) and isotopic patterns from bromine .

- HPLC-PDA : Purity assessment (>98%) and detection of byproducts (e.g., demethylated derivatives) .

- Challenge : Overlapping signals in aromatic regions require 2D NMR (e.g., COSY, NOESY) for unambiguous assignment .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselectivity of methylthio substitution in this compound?

- Strategy :

- DFT Calculations : Model the electronic environment of intermediates to predict reactive sites. The nitro group deactivates the ring, directing methylthio to the meta position relative to bromine .

- Transition State Analysis : Compare energy barriers for substitution at competing positions (e.g., steric hindrance from bromine) .

- Validation : Correlate computational predictions with experimental HPLC-MS data on reaction mixtures .

Q. What contradictions exist in literature regarding the biological activity of nitro- and thio-substituted aromatics, and how can they be resolved?

- Case Study : Some studies report antimicrobial activity for nitro-thio compounds, while others observe inactivity due to poor membrane permeability.

- Resolution Tactics :

- Structure-Activity Relationship (SAR) : Modify lipophilicity by replacing methylthio (-SCH₃) with sulfoxide (-SOCH₃) to enhance bioavailability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in bacterial cultures, distinguishing parent compound effects from degradation products .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Electronic Profile :

- Nitro Group : Strong electron-withdrawing effect reduces electron density at the bromine-bearing carbon, slowing Suzuki-Miyaura couplings.

- Methylthio Group : Moderately electron-donating (+M effect) stabilizes intermediates in Ullmann-type reactions .

- Optimization : Use Pd-XPhos catalysts to enhance coupling efficiency with arylboronic acids at elevated temperatures (100–120°C) .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 48% vs. 62%) arise from differences in reagent purity (CH₃SNa vs. (CH₃)₂S₂) and solvent choice (DMSO vs. DMF). DMF’s higher polarity facilitates better ion dissociation, improving reactivity .

- Biological Activity Conflicts : Disparate MIC values may reflect strain-specific resistance mechanisms or assay conditions (e.g., aerobic vs. anaerobic environments). Standardized CLSI protocols are recommended for cross-study comparisons .

Key Takeaways for Researchers

- Synthetic Optimization : Prioritize DMF over DMSO for methylthio substitution to maximize yield.

- Advanced Characterization : Combine HRMS with 2D NMR to resolve structural ambiguities.

- Biological Testing : Include metabolite profiling to distinguish compound-specific effects from artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.